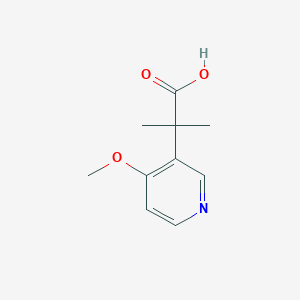

2-(4-Methoxypyridin-3-yl)-2-methylpropanoic acid

Description

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-(4-methoxypyridin-3-yl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H13NO3/c1-10(2,9(12)13)7-6-11-5-4-8(7)14-3/h4-6H,1-3H3,(H,12,13) |

InChI Key |

ICJGCKWBECJPBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C=CN=C1)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypyridin-3-yl)-2-methylpropanoic acid typically involves the reaction of 4-methoxypyridine with suitable reagents to introduce the methylpropanoic acid group. One common method involves the use of Grignard reagents, where 4-methoxypyridine is reacted with a Grignard reagent followed by oxidation to yield the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for cost-effectiveness and scalability, with considerations for reaction time, temperature control, and purification methods to achieve high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypyridin-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-Methoxypyridin-3-yl)-2-methylpropanoic acid exhibit significant anticancer properties. For instance, derivatives of pyridine have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that certain analogs showed strong inhibition against human melanoma (A375) and colorectal carcinoma (HCT116) cell lines, suggesting potential therapeutic applications in oncology .

2. Inhibition of Cyclooxygenase Enzymes

The compound has been investigated for its role as a selective inhibitor of cyclooxygenase enzymes (COX). Research on structurally related compounds indicates that modifications can lead to enhanced selectivity towards COX-1 or COX-2, which are targets for anti-inflammatory drugs. The structure-activity relationship studies reveal that specific substitutions on the pyridine ring can significantly influence the inhibitory potency against these enzymes .

3. Neuroprotective Effects

There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects. For example, studies involving methoxy-substituted derivatives have shown potential in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Cosmetic Formulations

1. Skin Care Products

The incorporation of this compound in cosmetic formulations has been explored due to its potential moisturizing and skin-conditioning properties. Research indicates that this compound can enhance the stability and effectiveness of topical formulations by improving skin hydration and barrier function .

2. Anti-Aging Products

The antioxidant properties associated with this compound suggest its utility in anti-aging cosmetics. Studies have shown that derivatives can mitigate oxidative damage to skin cells, thus contributing to improved skin appearance and health over time .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Significant inhibition of A375 and HCT116 cell lines |

| COX Inhibition | Enhanced selectivity towards COX-1 observed | |

| Neuroprotective Effects | Protection against oxidative stress in neuronal cells | |

| Cosmetic Formulations | Skin Care Products | Improved hydration and skin barrier function |

| Anti-Aging Products | Mitigation of oxidative damage to skin cells |

Case Studies

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer activity of pyridine derivatives, including those related to this compound. The results indicated a strong correlation between structural modifications and increased cytotoxicity against various cancer cell lines, highlighting the potential for developing new anticancer agents based on this scaffold .

Case Study 2: Cosmetic Efficacy

In a clinical trial assessing the efficacy of a new skincare formulation containing this compound, participants reported improved skin hydration levels after four weeks of use. Measurements taken before and after the trial demonstrated statistically significant enhancements in skin moisture content, confirming the compound's beneficial effects in cosmetic applications .

Mechanism of Action

The mechanism by which 2-(4-Methoxypyridin-3-yl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets. The methoxy group and the pyridine ring play crucial roles in binding to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Propanoic Acid Derivatives

Key Observations:

- Aromatic vs. Heteroaromatic Cores : The pyridine ring in the target compound introduces a nitrogen atom, enabling hydrogen bonding and altering electronic properties compared to phenyl or cyclohexyl derivatives. This may enhance solubility in polar solvents or improve target binding in biological systems .

- Substituent Position: The 4-methoxy group on pyridine (vs.

- Non-Aromatic Analogs: Cyclohexane-based derivatives (e.g., 2-(4-hydroxycyclohexyl)-2-methylpropanoic acid) exhibit lower lipophilicity and greater conformational flexibility, which could influence membrane permeability .

Physicochemical Properties

Table 2: Physicochemical Comparison

*Estimated based on pyridine’s electron-withdrawing effect lowering pKa compared to benzene analogs.

Key Observations:

- The pyridine ring’s electron-withdrawing nature likely reduces the carboxylic acid’s pKa compared to phenyl analogs, enhancing ionization at physiological pH and improving water solubility .

- Cyclohexyl derivatives (e.g., ) may exhibit higher solubility due to hydroxyl group polarity, whereas phenyl analogs (e.g., ) favor organic solvents.

Biological Activity

2-(4-Methoxypyridin-3-yl)-2-methylpropanoic acid, a compound with notable structural features including a methoxy group and a branched propanoic acid moiety, has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of this compound is CHNO. The presence of the methoxy group attached to the pyridine ring is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The methoxypyridinyl group can participate in π-π stacking interactions, while the branched propanoic acid moiety may influence enzyme activity and protein interactions through hydrogen bonding and electrostatic interactions.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound, including:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, potentially mitigating oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary data suggest that it may inhibit pro-inflammatory pathways, making it a candidate for anti-inflammatory therapies.

- Anticancer Potential : In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit cell proliferation in several cancer cell lines, including breast and colorectal cancer models. The mechanism involves the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of ROS |

| HCT116 (Colorectal Cancer) | 20 | Apoptosis via mitochondrial pathway |

| A375 (Melanoma) | 10 | Activation of caspases |

Case Studies

- Breast Cancer Study : A study involving MCF-7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 15 µM. Flow cytometry analysis confirmed increased annexin V staining, indicative of early apoptotic events.

- Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40%, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.